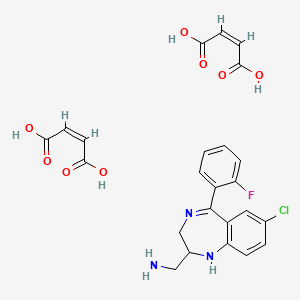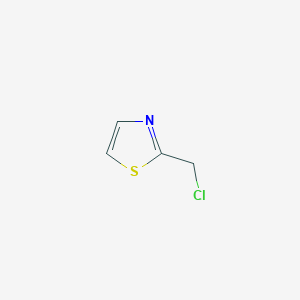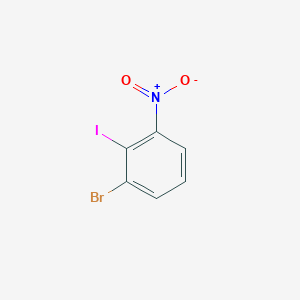![molecular formula C10H10BrNO B1590986 7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one CAS No. 53841-99-9](/img/structure/B1590986.png)
7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
Descripción general
Descripción
“7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one” is a chemical compound with the molecular formula C10H10BrNO . It is a solid substance .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a regioselective synthesis of some novel 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids was developed via a copper (I) catalyzed one-pot reaction of various aromatic aldehydes .Molecular Structure Analysis
The molecular weight of “7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one” is 240.1 . The InChI key is JMXPGCGROVEPID-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one” is a solid substance . It should be stored in a dark place, sealed in dry, at room temperature .Aplicaciones Científicas De Investigación
Antimicrobial and Anti-Inflammatory Applications
- Novel derivatives of 7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one have shown significant antimicrobial, anti-inflammatory, and analgesic activities, comparable to standard drugs (Rajanarendar et al., 2013).
Synthesis Methods
- A method for synthesizing a 1,5-dihydro-benzo[b]azepin-2-one variant has been reported, with implications for the synthesis of pharmacologically important compounds (Pauvert et al., 2002).
- A palladium-catalyzed synthesis method for 7-membered N/O-heterocyclic compounds, with potential as anti-inflammatory agents, has been developed (Thirupataiah et al., 2021).
Structural and Chemical Analysis
- X-ray diffraction data for compounds related to 7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one have been analyzed, offering insights into their crystalline structures (Macías et al., 2011).
- The molecular structure and reactivity of related benzazepine derivatives have been examined, contributing to the understanding of their potential applications (Gerdes et al., 2004).
Pharmacological Potentials
- Synthesis and study of 3-arylidene and 3-hetarylidene-1,2-dihydro-3H-1,4-benzodiazepin-2-ones have been conducted, revealing their affinity toward central nervous system benzodiazepine receptors (Pavlovsky et al., 2007).
Stereochemistry and Catalysis
- Research on axial stereocontrol in tropos dibenz[c,e]azepines has been conducted, demonstrating the effects of alkyl substituents and providing insights for future ligand designs (Balgobin et al., 2017).
Synthesis of Derivatives
- A method for the synthesis of chiral 4,5-dihydro-1H-benzo[d]azepin-1-ones through iridium-catalyzed asymmetric hydrogenation has been developed (Shen et al., 2016).
- An efficient strategy for solid-phase synthesis of benzazepine derivatives has been established, useful in the preparation of GPCR-targeted scaffolds (Boeglin et al., 2007).
Safety And Hazards
Propiedades
IUPAC Name |
7-bromo-1,3,4,5-tetrahydro-1-benzazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c11-8-4-5-9-7(6-8)2-1-3-10(13)12-9/h4-6H,1-3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPUXBJFIDCMLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Br)NC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70566401 | |
| Record name | 7-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70566401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one | |
CAS RN |
53841-99-9 | |
| Record name | 7-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53841-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70566401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-Fluorophenyl)methylene]piperidine](/img/structure/B1590906.png)
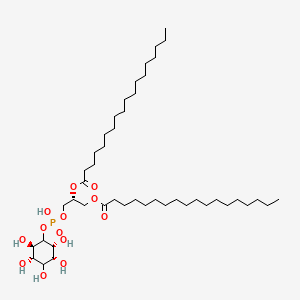
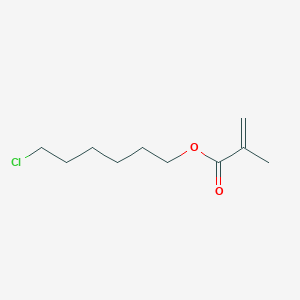
![6,7-Dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B1590910.png)

